Structural Uniqueness: C2 Methylsulfanyl and Piperidine C4 Hydroxyl
The compound features a methylsulfanyl (-SCH3) substituent exclusively at the pyrimidine C2 position and a hydroxyl (-OH) group at the piperidine C4 position. This configuration differs from analogs that carry substituents at the pyrimidine C6 position (e.g., methoxy, chloro, isopropylamino) or that lack the piperidine hydroxyl group altogether [1]. The presence of the hydroxyl group provides a hydrogen bond donor (count = 1) not present in non-hydroxylated piperidine analogs, while the methylsulfanyl group contributes to lipophilicity (XLogP3-AA = 1.4) .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine (no hydroxyl): 0 |
| Quantified Difference | +1 HBD |
| Conditions | Calculated from SMILES (PubChem) |
Why This Matters
The additional hydrogen bond donor can enhance binding affinity to kinase ATP pockets or improve aqueous solubility, affecting both biological activity and formulation.
- [1] PubChem. (2025). Compound Summary for CID 60137219: 1-(2-(Methylthio)pyrimidin-4-yl)piperidin-4-ol. National Center for Biotechnology Information. View Source
